molecular formula C10H16O3 B1255070 Rehmapicrogenin CAS No. 135447-39-1

Rehmapicrogenin

Cat. No.: B1255070
CAS No.: 135447-39-1
M. Wt: 184.23 g/mol
InChI Key: IJTFWVKHFTZVSR-UHFFFAOYSA-N
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Description

Rehmapicrogenin is a monomeric compound extracted from the root of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potent anti-inflammatory and nephroprotective properties. This compound is known for its ability to inhibit inducible nitric oxide synthase, cyclooxygenase-2, and interleukin-6, making it a promising candidate for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rehmapicrogenin can be synthesized through a series of chemical reactions involving the extraction and purification of the compound from the root of Rehmannia glutinosa. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Rehmannia glutinosa are harvested, dried, and processed in bulk. Solvent extraction is performed using industrial-grade ethanol or methanol, followed by large-scale chromatographic purification. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: Rehmapicrogenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. Reactions are conducted under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

    Chemistry: Rehmapicrogenin serves as a valuable compound for studying chemical reactions and developing new synthetic methodologies.

    Biology: It is used in biological research to investigate its effects on cellular processes, including inflammation and oxidative stress.

    Medicine: this compound has shown promise in treating conditions such as nephropathy, sepsis, and inflammatory diseases. Its ability to inhibit key inflammatory mediators makes it a potential therapeutic agent.

    Industry: The compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals

Mechanism of Action

Rehmapicrogenin exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Rehmapicrogenin is unique compared to other similar compounds due to its specific molecular targets and potent anti-inflammatory properties. Similar compounds include:

This compound stands out due to its specific inhibition of inducible nitric oxide synthase, cyclooxygenase-2, and interleukin-6, making it a promising candidate for therapeutic applications in inflammatory and nephropathic conditions.

Properties

IUPAC Name

(3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6-7(11)4-5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTFWVKHFTZVSR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC[C@H]1O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential therapeutic benefits of Rehmapicrogenin and what mechanisms contribute to these effects?

A1: this compound, a compound found in Rehmanniae Radix Praeparata, has shown promising nephroprotective effects. Research suggests these effects are linked to its ability to inhibit reactive oxygen species (ROS) production, potentially through an estrogen-like pathway []. Furthermore, studies have identified this compound as one of the key differentiating compounds found in braised Rehmanniae Radix, potentially contributing to the enhanced efficacy of this processed form compared to other preparations [].

Q2: How does the processing of Rehmanniae Radix affect the presence and levels of this compound?

A2: The processing method significantly impacts the chemical composition of Rehmanniae Radix, including the levels of this compound. Studies utilizing UHPLC-LTQ-Orbitrap MS analysis have revealed that this compound is present in higher concentrations in braised Rehmanniae Radix (both traditional bran-braised and electric pot-braised) compared to steamed or wine-stewed preparations []. Furthermore, nine flavonoids, not inherently present in Rehmanniae Radix, were identified in the braised form, originating from the Citri Reticulatae Pericarpium used during the braising process []. This suggests that the specific processing techniques, particularly braising with Citri Reticulatae Pericarpium, can enhance the presence of this compound and introduce additional bioactive compounds, potentially contributing to the distinct pharmacological properties of different Rehmanniae Radix preparations.

Q3: Has this compound been identified as a component that is transferred into the bloodstream after the oral administration of herbal formulations containing Rehmanniae Radix Praeparata?

A3: Yes, research has confirmed the presence of this compound in the blood plasma of both normal and adenine-induced kidney deficiency rat models following oral administration of Yougui Yin, a traditional Chinese medicine formula containing Rehmanniae Radix Praeparata []. This finding confirms that this compound, along with other bioactive compounds, can be absorbed into the bloodstream after oral consumption of herbal preparations containing Rehmanniae Radix Praeparata, supporting its potential for systemic pharmacological effects.

Q4: What analytical techniques have been employed to identify and quantify this compound in herbal preparations and biological samples?

A4: Several advanced analytical methods have been employed to study this compound. Ultra-high performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS) has been instrumental in identifying and quantifying this compound in different preparations of Rehmanniae Radix []. Similarly, ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) and multiple reaction monitoring (MRM) have been successfully used to detect and analyze this compound in the blood plasma of rat models after oral administration of Yougui Yin []. These sophisticated techniques enable researchers to accurately profile the chemical constituents of complex herbal medicines and track the absorption and metabolism of specific compounds like this compound in biological systems.

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